molecular formula C18H21NO4 B12091629 2-(1-Naphthylmethyl)piperidine oxalate CAS No. 1177281-94-5

2-(1-Naphthylmethyl)piperidine oxalate

Cat. No.: B12091629
CAS No.: 1177281-94-5
M. Wt: 315.4 g/mol
InChI Key: CIHRNCFEOKZCHO-UHFFFAOYSA-N
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Description

2-(1-Naphthylmethyl)piperidine oxalate is a chemical compound with the molecular formula C18H21NO4 and a molecular weight of 315.36 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Naphthylmethyl)piperidine oxalate typically involves the reaction of 1-naphthylmethyl chloride with piperidine in the presence of a base such as sodium hydroxide. The resulting product is then treated with oxalic acid to form the oxalate salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Naphthylmethyl)piperidine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or alkylating agents in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthylmethyl ketone, while reduction may produce naphthylmethylamine .

Scientific Research Applications

2-(1-Naphthylmethyl)piperidine oxalate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Naphthylmethyl)piperidine oxalate involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Naphthylmethyl)piperidine oxalate is unique due to its combination of the piperidine ring and the naphthylmethyl group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

CAS No.

1177281-94-5

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

2-(naphthalen-1-ylmethyl)piperidine;oxalic acid

InChI

InChI=1S/C16H19N.C2H2O4/c1-2-10-16-13(6-1)7-5-8-14(16)12-15-9-3-4-11-17-15;3-1(4)2(5)6/h1-2,5-8,10,15,17H,3-4,9,11-12H2;(H,3,4)(H,5,6)

InChI Key

CIHRNCFEOKZCHO-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O

Origin of Product

United States

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